Cas no 324064-97-3 (N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide)
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide Chemical and Physical Properties
Names and Identifiers
-
- N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
- UPCMLD0ENAT5950919:001
- N'-benzoyl-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide
- AKOS001424890
- 324064-97-3
- N'-benzoyl-6-methoxy-2-oxochromene-3-carbohydrazide
- Z283687084
- F1018-0123
-
- Inchi: 1S/C18H14N2O5/c1-24-13-7-8-15-12(9-13)10-14(18(23)25-15)17(22)20-19-16(21)11-5-3-2-4-6-11/h2-10H,1H3,(H,19,21)(H,20,22)
- InChI Key: WVBCPPXVQADSAX-UHFFFAOYSA-N
- SMILES: O1C(C(C(NNC(C2C=CC=CC=2)=O)=O)=CC2C=C(C=CC1=2)OC)=O
Computed Properties
- Exact Mass: 338.09027155g/mol
- Monoisotopic Mass: 338.09027155g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 25
- Rotatable Bond Count: 3
- Complexity: 568
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.1
- Topological Polar Surface Area: 93.7Ų
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1018-0123-2μmol |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-5μmol |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-10μmol |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 10μl |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-20μmol |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 20μl |
$79.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-1mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-2mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-3mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-4mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-5mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 5mg |
$69.0 | 2023-05-17 | |
| Life Chemicals | F1018-0123-10mg |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide |
324064-97-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 |
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide Related Literature
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P. K. Wawrzyniak,M. T. P. Beerepoot,H. J. M. de Groot,F. Buda Phys. Chem. Chem. Phys., 2011,13, 10270-10279
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide
Introduction to N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS No. 324064-97-3)
N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide, with the CAS number 324064-97-3, is a significant compound in the field of pharmaceutical chemistry. This compound belongs to the class of heterocyclic derivatives, characterized by its unique structural and functional properties. The presence of a benzohydrazide moiety and a chromene backbone makes it a promising candidate for various biological and chemical applications.
The molecular structure of N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide consists of a benzene ring linked to a hydrazide group, which is further connected to a chromene core. The chromene moiety, specifically 6-methoxy-2-oxo-2H-chromene, contributes to the compound's reactivity and potential biological activity. This structural arrangement allows for diverse interactions with biological targets, making it an attractive scaffold for drug discovery and development.
In recent years, there has been growing interest in chromene derivatives due to their broad spectrum of biological activities. These derivatives have been explored for their potential in treating various diseases, including cancer, inflammation, and infectious disorders. The benzohydrazide functional group in N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide further enhances its pharmacological properties by enabling hydrogen bonding and other non-covalent interactions with biological molecules.
One of the most compelling aspects of this compound is its versatility in chemical modifications. The chromene core can be further functionalized to tailor its biological activity, while the benzohydrazide group provides a site for derivatization. Such flexibility makes it an excellent candidate for structure-based drug design and optimization.
Recent studies have highlighted the potential of chromene derivatives as kinase inhibitors. Kinases are enzymes that play a crucial role in cell signaling pathways and are often implicated in various diseases, particularly cancer. The benzohydrazide moiety in N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide has been shown to interact with the ATP-binding site of kinases, thereby inhibiting their activity. This interaction has been demonstrated through both computational studies and experimental validations.
Another area of interest is the antimicrobial properties of chromene derivatives. The structural features of these compounds allow them to disrupt bacterial cell membranes and inhibit vital enzymatic processes. This makes them promising candidates for developing new antibiotics to combat resistant bacterial strains. The benzohydrazide group in N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide contributes to its ability to interact with bacterial proteins, further enhancing its antimicrobial efficacy.
The synthesis of N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide involves multi-step organic reactions, typically starting from commercially available precursors. The key steps include condensation reactions to form the hydrazide group and subsequent functionalization of the chromene core. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity.
In conclusion, N'-(6-methoxy-2-oxo-2H-chromene-3-carbonyl)benzohydrazide (CAS No. 324064-97-3) is a versatile compound with significant potential in pharmaceutical applications. Its unique structural features and biological activities make it an attractive candidate for drug discovery and development. Ongoing research continues to explore its full therapeutic potential, paving the way for novel treatments against various diseases.
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